

Application Notes and Protocols for N-Isovaleroylglycine-d2 in Isovaleric Acidemia Research

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Compound of Interest

Compound Name: *N-Isovaleroylglycine-d2*

Cat. No.: *B12424378*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **N-Isovaleroylglycine-d2** as an internal standard in the quantitative analysis of N-Isovaleroylglycine (IVG) for research in Isovaleric Acidemia (IVA).

Introduction to Isovaleric Acidemia and the Role of N-Isovaleroylglycine

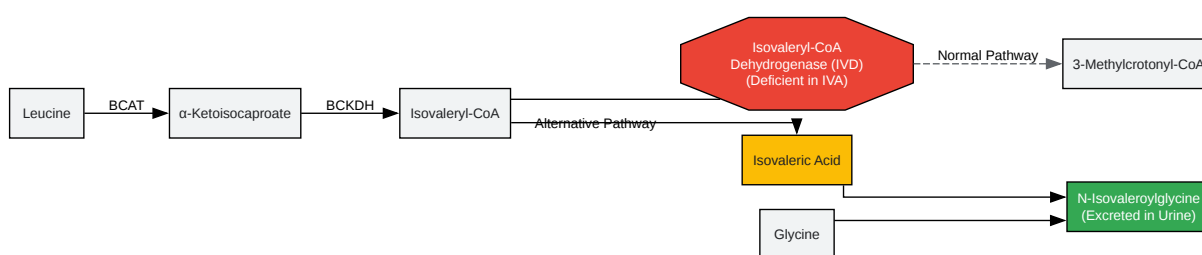
Isovaleric Acidemia (IVA) is an autosomal recessive inherited disorder of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2][3][4] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which is responsible for the characteristic "sweaty feet" odor in affected individuals, as well as isovalerylcarnitine (C5) and N-isovalerylglycine (IVG).[1][2][5] IVG is a non-toxic conjugate of isovaleric acid and glycine, and its measurement in urine is a key diagnostic biomarker for IVA.[1][6][7] Quantitative analysis of IVG is crucial for diagnosing, monitoring disease severity, and evaluating the effectiveness of therapeutic interventions, such as dietary leucine restriction and glycine/carnitine supplementation.[8]

Stable isotope-labeled internal standards, such as **N-Isovaleroylglycine-d2**, are essential for accurate and precise quantification of IVG in biological matrices by mass spectrometry. They

mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby ensuring high-quality data.

Biochemical Pathway of Isovaleric Acidemia

The following diagram illustrates the metabolic pathway of leucine and the enzymatic block in Isovaleric Acidemia, leading to the formation of N-Isovaleroylglycine.



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Figure 1: Leucine catabolism and IVA pathway.

Experimental Protocols

Quantification of N-Isovaleroylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

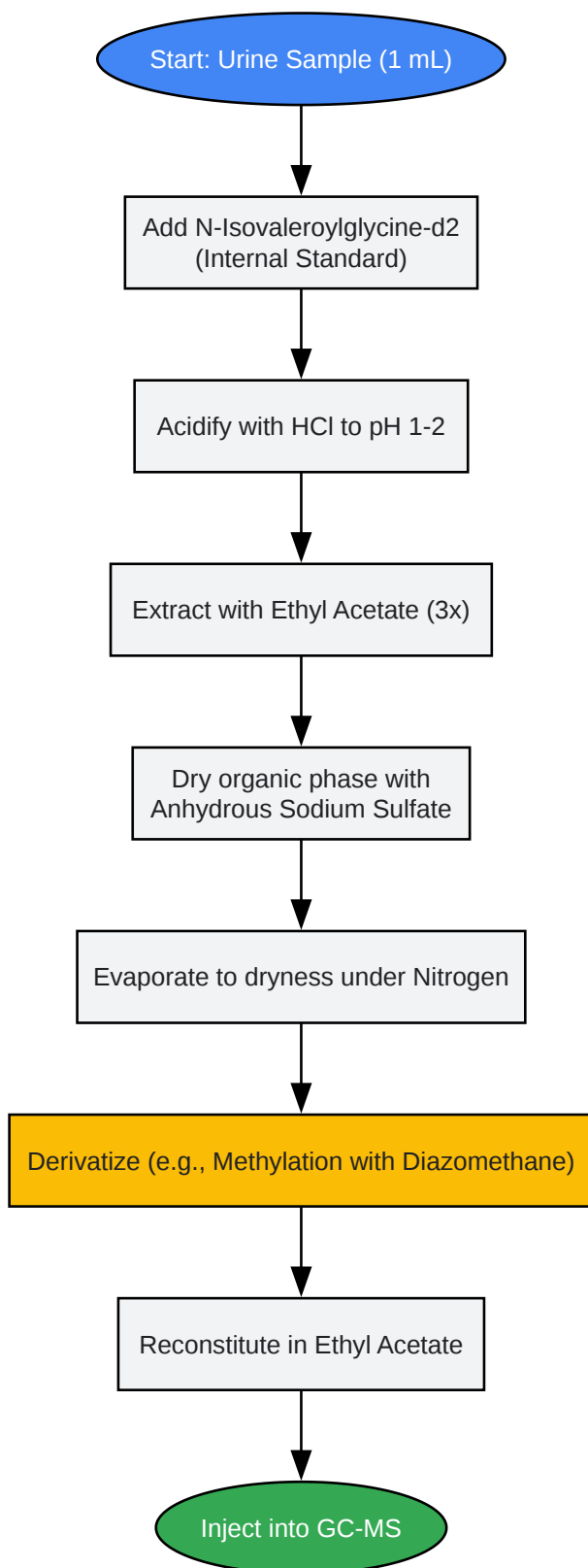
This protocol is adapted from the stable isotope dilution method for the analysis of IVG.

a. Materials and Reagents:

- N-Isovaleroylglycine
- **N-Isovaleroylglycine-d2** (Internal Standard)
- Hydrochloric Acid (HCl)
- Ethyl Acetate

- Anhydrous Sodium Sulfate
- Diazomethane (for methylation) or other suitable derivatization agent like BSTFA
- Methanol
- Urine samples from subjects

b. Sample Preparation and Derivatization Workflow:



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Figure 2: GC-MS sample preparation workflow.

c. GC-MS Instrumentation and Parameters (Example):

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977B MSD or equivalent
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or similar
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
 - N-Isovaleroylglycine (methyl ester): Monitor characteristic ions (e.g., m/z 116, 144, 173)
 - **N-Isovaleroylglycine-d2** (methyl ester): Monitor corresponding shifted ions (e.g., m/z 118, 146, 175)

d. Data Analysis:

- Quantify N-Isovaleroylglycine by calculating the peak area ratio of the analyte to the internal standard (**N-Isovaleroylglycine-d2**).
- Generate a calibration curve using known concentrations of N-Isovaleroylglycine with a fixed amount of the internal standard.

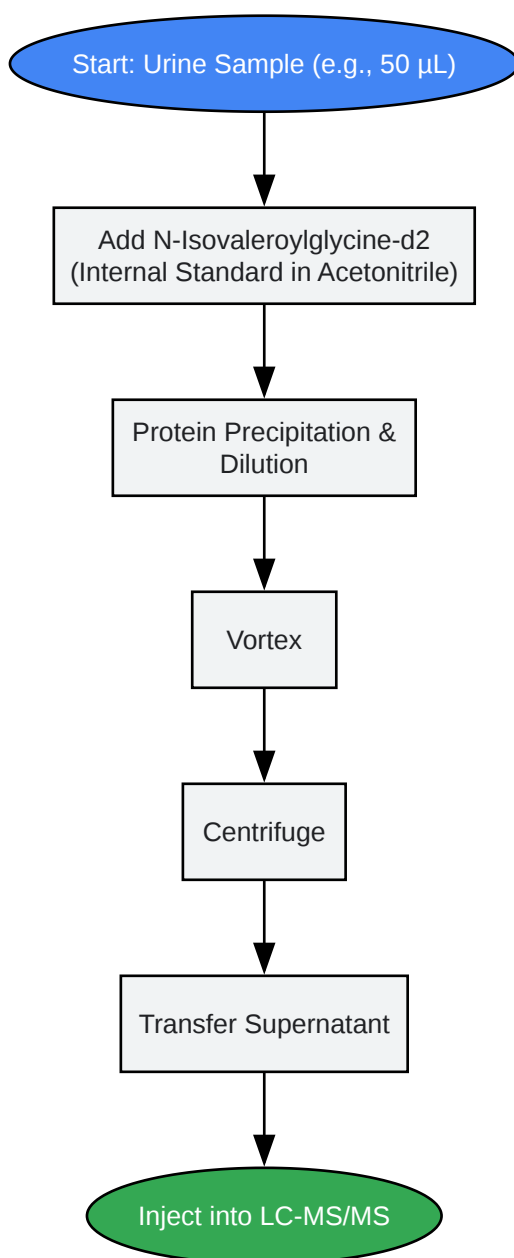
Quantification of N-Isovaleroylglycine in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a representative method based on common practices for acylglycine analysis.

a. Materials and Reagents:

- N-Isovaleroylglycine
- **N-Isovaleroylglycine-d2** (Internal Standard)
- Formic Acid
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Urine samples from subjects

b. Sample Preparation Workflow:



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Figure 3: LC-MS/MS sample preparation workflow.

c. LC-MS/MS Instrumentation and Parameters (Example):

- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-5% B
 - 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - N-Isovaleroylglycine: Precursor ion > Product ion (e.g., m/z 160.1 > 76.1)
 - **N-Isovaleroylglycine-d2**: Precursor ion > Product ion (e.g., m/z 162.1 > 76.1)

d. Data Analysis:

- Quantify N-Isovaleroylglycine using the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve with known standards.

Data Presentation

The following tables summarize representative quantitative data for the analytical methods described.

Table 1: GC-MS Method Performance Characteristics

Parameter	Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	~5 ng/mL
Limit of Quantification (LOQ)	~15 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85-115%

Table 2: LC-MS/MS Method Performance Characteristics

Parameter	Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	~1 ng/mL
Limit of Quantification (LOQ)	~3 ng/mL
Precision (%RSD)	< 10%
Accuracy (% Recovery)	90-110%
Matrix Effect	Minimal with IS

Conclusion

The use of **N-Isovaleroylglycine-d2** as an internal standard provides a robust and reliable method for the quantitative analysis of N-Isovaleroylglycine in biological samples. The detailed GC-MS and representative LC-MS/MS protocols presented here offer researchers valuable tools for the accurate diagnosis and monitoring of Isovaleric Acidemia, aiding in both clinical research and the development of new therapeutic strategies. The high sensitivity and specificity of these mass spectrometry-based methods are critical for understanding the pathophysiology of IVA and for improving patient outcomes.

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